molecular formula C10H17NO B12283739 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one CAS No. 1087789-16-9

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one

Cat. No.: B12283739
CAS No.: 1087789-16-9
M. Wt: 167.25 g/mol
InChI Key: PKRSHJSQEQZFSE-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one, also known as 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-one, is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom, making it a valuable scaffold in drug discovery and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with high stereocontrol, yielding the desired product in 42-96% yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: It is used in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: It finds applications in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. This makes it a valuable compound in drug design and other applications .

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropylnortropinone
  • 8-Isopropylnortropinone
  • Ipratropium Impurity 13
  • Ipratropium Bromide Impurity I

Uniqueness

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one stands out due to its unique bicyclic structure and the presence of a nitrogen atom, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable in various applications .

Properties

CAS No.

1087789-16-9

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C10H17NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-9H,3-6H2,1-2H3

InChI Key

PKRSHJSQEQZFSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2CCC(C1)C2=O

Origin of Product

United States

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